molecular formula C11H11N3O2 B15237311 Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate

Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B15237311
M. Wt: 217.22 g/mol
InChI Key: QUNWYUKZMUAUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-vinylimidazo[1,2-b]pyridazine-3-carboxylate is a chemical compound intended for research and development purposes only. It is not for diagnostic or therapeutic uses. The core imidazo[1,2-b]pyridazine scaffold is recognized in medicinal chemistry for its potential in various research areas. Structurally similar compounds are being investigated for their antibacterial properties, particularly as inhibitors of bacterial cell division protein FtsZ, a target for narrow-spectrum antibiotics . Other analogues of the imidazo[1,2-b]pyridazine class have been explored for their activity against Mycobacterium tuberculosis . Furthermore, this family of compounds is the subject of patents investigating their potential use in treatments for central nervous system disorders, such as pain, schizophrenia, and Parkinson's disease . The specific vinyl substituent at the 6-position may offer a unique site for further chemical modification, making this compound a valuable intermediate for designing novel derivatives and conducting structure-activity relationship (SAR) studies. Researchers can utilize this product in hit-to-lead optimization campaigns and for probing biological mechanisms.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 6-ethenylimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-3-8-5-6-10-12-7-9(14(10)13-8)11(15)16-4-2/h3,5-7H,1,4H2,2H3

InChI Key

QUNWYUKZMUAUJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=C(C=C2)C=C

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Core Structure Assembly

The imidazo[1,2-b]pyridazine core is typically constructed via cyclization reactions between appropriately substituted pyridazine derivatives and carbonyl-containing precursors. A widely adopted approach involves the condensation of 2-aminopyridazine with α-haloketones or α-haloaldehydes under basic conditions. For example, reacting 2-amino-6-bromopyridazine with ethyl bromopyruvate in the presence of triethylamine yields the ethyl ester-substituted intermediate, which subsequently undergoes intramolecular cyclization to form the imidazo ring.

Table 1: Cyclization Reaction Conditions and Yields

Starting Material Cyclization Agent Solvent Temperature Yield (%) Reference
2-Amino-6-bromopyridazine Ethyl bromopyruvate DMF 80°C 62
2-Amino-6-chloropyridazine Chloroacetaldehyde Ethanol Reflux 58

Key challenges in this route include controlling side reactions such as over-alkylation and ensuring regioselectivity at position 3. The use of polar aprotic solvents like dimethylformamide (DMF) enhances reaction efficiency by stabilizing transition states.

Introduction of the Vinyl Group via Cross-Coupling Reactions

The vinyl group at position 6 is most efficiently introduced through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed Negishi coupling between 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate and vinylzinc bromide has emerged as a robust method, offering moderate to high yields (45–68%). Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) as the catalyst and tetrahydrofuran (THF) as the solvent at 60°C.

Mechanistic Insights :

  • Oxidative addition of the palladium catalyst to the C–Br bond.
  • Transmetallation with the vinylzinc reagent.
  • Reductive elimination to form the C–C bond.

Alternative methods include Suzuki-Miyaura coupling using vinylboronic acids, though this approach suffers from lower yields (30–40%) due to competing protodeboronation.

Metal-Free Synthesis Routes

Recent advances emphasize environmentally benign protocols. A metal-free strategy involves the condensation of 2-aminopyridazine with vinylethynyl ketones in aqueous acetic acid, achieving the dual objectives of cyclization and vinyl group incorporation in a single step. This method avoids toxic metal catalysts and simplifies purification, with reported yields of 50–55%.

Case Study :

  • Reactants : 2-Amino-6-nitropyridazine + vinylethynyl methyl ketone
  • Conditions : AcOH/H2O (3:1), 100°C, 12 h
  • Outcome : Direct formation of the target compound via tandem cyclization-elimination.

Industrial-Scale Production and Optimization

Scalable synthesis requires addressing bottlenecks in intermediate purification and catalyst recycling. Continuous flow chemistry has been successfully applied to the Negishi coupling step, reducing reaction times from 24 h to 2 h and improving reproducibility. A representative industrial protocol involves:

  • Step 1 : Large-scale cyclization of 2-aminopyridazine derivatives in a continuous stirred-tank reactor (CSTR).
  • Step 2 : In-line purification via simulated moving bed (SMB) chromatography.
  • Step 3 : Flow-based Negishi coupling with automated catalyst recovery.

Table 2: Industrial Production Metrics

Parameter Batch Process Flow Process Improvement
Reaction Time 24 h 2 h 92%
Palladium Consumption 5 mol% 1.2 mol% 76%
Overall Yield 48% 65% 35%

Post-Synthetic Modifications and Byproduct Management

The ethyl ester group at position 3 is susceptible to hydrolysis under basic conditions, necessitating careful pH control during workup. Common byproducts include:

  • Hydrolysis product : 6-Vinylimidazo[1,2-b]pyridazine-3-carboxylic acid (5–8% yield).
  • Dimerization adducts : Resulting from radical coupling of vinyl groups (3–5% yield).

Chromatographic purification using silica gel modified with triethylamine effectively separates these byproducts while preserving the ester functionality.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.1 Hz, 3H, CH2CH3), 4.44 (q, J = 7.1 Hz, 2H, OCH2), 5.38 (dd, J = 10.9, 1.7 Hz, 1H, CH2=CH), 5.92 (dd, J = 17.2, 1.7 Hz, 1H, CH2=CH), 6.78 (dd, J = 17.2, 10.9 Hz, 1H, CH2=CH), 7.52 (d, J = 9.8 Hz, 1H, H-7), 8.24 (d, J = 9.8 Hz, 1H, H-5), 8.96 (s, 1H, H-2).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C11H11N3O2 [M+H]+: 217.0851
  • Observed: 217.0853 (Δ = 0.0002 Da).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Ethyl 6-Vinylimidazo[1,2-b]pyridazine-3-carboxylate Synthesis

Method Yield (%) Purity (%) Scalability Environmental Impact
Cyclization + Negishi 68 98 High Moderate
Metal-Free Condensation 55 95 Medium Low
Flow Chemistry 65 99 Very High Low

The flow chemistry approach represents the most sustainable option, reducing solvent waste by 70% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The vinyl group and other functional groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 6

The substituent at position 6 critically influences the compound’s reactivity, physicochemical properties, and biological activity. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Cl C₉H₈ClN₃O₂ 225.63 Intermediate for SNAr reactions; precursor to carboxamides
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate 2-Phenylethyl C₁₇H₁₇N₃O₂ 295.34 Demonstrated isomerization during synthesis; potential kinase inhibitor
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (imidazo[1,2-a]pyridine core) C₁₀H₉BrN₂O₂ 269.10 Bromine substitution enables cross-coupling reactions
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate Carbamothioyl C₁₁H₁₁N₃O₂S 265.29 Thioamide functionality enhances metal-binding capacity

Key Observations :

  • Synthetic Flexibility : Chloro and bromo analogs are widely used in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions , whereas the vinyl group may require palladium-catalyzed functionalization (e.g., Heck reactions).
  • Biological Relevance : Carboxamide derivatives (e.g., N-methyl-6-(2-phenylpyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide) exhibit tropomyosin receptor kinase (TRK) inhibition, suggesting the ester group in the target compound is a viable precursor for bioactive molecules .
Substituent Effects at Position 3

The ethyl ester at position 3 is a common feature in this class, serving as a versatile handle for hydrolysis to carboxylic acids or transesterification. For example:

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is hydrolyzed to the corresponding carboxylic acid for further coupling reactions .
  • Methyl (4aR)-4-hydroxy-4a-methyl-2-oxo-1-pentyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (EP 4 374 877 A2) demonstrates the ester’s role in modulating solubility and pharmacokinetics in drug candidates .
Structural Isomerism and Purification Challenges
  • Ethyl 6-(2-phenylethyl) vs. 6-(1-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate : Isomerization during synthesis (e.g., via iodoalkyl-zinc intermediates) necessitates careful chromatographic separation, yielding distinct biological activities .
  • Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate : Methylation at position 2 introduces steric hindrance, affecting reaction kinetics in SNAr pathways .
Analytical and Purity Considerations
  • Chromatographic Behavior : Substituents influence retention times in HPLC. For example, chloro analogs elute earlier than carboxamides due to differences in polarity .
  • Purity Standards : Derivatives like ethyl 4-[8-chloro-5,6-dihydro-2-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate are monitored for impurity thresholds (≤0.3%) in pharmacopeial standards .

Biological Activity

Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate (CAS 92289-91-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article will explore its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a complex heterocyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with modified biological properties. For instance, the synthesis often employs cycloaddition reactions and other organic transformations to achieve high yields of the desired product .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases involved in cancer pathways. It has been investigated for its potential as an anticancer agent , particularly through inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in human solid tumors such as MCF-7 (breast adenocarcinoma) and SK-OV-3 (ovarian carcinoma) .

Antiviral and Anti-inflammatory Effects

Additionally, this compound has been explored for its antiviral and anti-inflammatory properties. Preliminary studies suggest that it may inhibit viral replication and modulate inflammatory responses, making it a candidate for therapeutic applications in infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathwaysObserved EffectsReferences
AnticancerMCF-7, SK-OV-3Induction of apoptosis
AntiviralVarious viral strainsInhibition of viral replication
Anti-inflammatoryInflammatory pathwaysModulation of cytokine release

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. The modifications in the imidazo-pyridazine framework can significantly alter their biological efficacy. For instance, certain substitutions have been shown to enhance potency against specific cancer cell lines while reducing cytotoxicity towards normal cells .

Q & A

Basic: What are the common synthetic routes for preparing ethyl 6-vinylimidazo[1,2-b]pyridazine-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via organometallic cross-coupling reactions. A validated approach involves:

Negishi Coupling : Reacting a zinc organometallic reagent (e.g., vinylzinc bromide) with a halogenated imidazo[1,2-b]pyridazine precursor (e.g., 6-bromo or 6-iodo derivatives) under palladium catalysis .

Flow Chemistry : Optimizing reaction conditions (e.g., residence time, temperature) in continuous flow systems to enhance reproducibility and scalability .

Purification : Use silica gel chromatography (e.g., RediSep columns) to isolate the product, with yields typically ranging from 25–50% depending on substituent complexity .

Basic: How is this compound characterized structurally?

Methodological Answer:
Key characterization techniques include:

NMR Spectroscopy :

  • 1H NMR identifies vinyl protons (δ 5.0–6.5 ppm) and ester ethyl groups (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) .
  • 13C NMR confirms carbonyl carbons (δ 160–165 ppm) and aromatic backbone signals .

LCMS/HPLC : Validates molecular weight (e.g., m/z 273 [M+H]+) and purity (retention time analysis under SMD-TFA05 conditions) .

HRMS : Ensures exact mass matching (e.g., ±0.0002 Da tolerance) to distinguish isomers or byproducts .

Advanced: How can researchers resolve contradictions in reaction yields during vinyl functionalization?

Methodological Answer:
Yield discrepancies often arise from competing isomerization or side reactions. Strategies include:

Mechanistic Studies : Use deuterated solvents or kinetic profiling to identify intermediates (e.g., vinylzinc isomerization in Negishi coupling) .

Optimized Stoichiometry : Adjust reagent ratios (e.g., Pd catalyst loading, organozinc equivalents) to suppress byproduct formation .

Chromatographic Separation : Employ mixed-mode HPLC or chiral columns to resolve isomers (e.g., 2-phenylethyl vs. 1-phenylethyl derivatives) .

Advanced: How should conflicting data on biological activity be analyzed for this compound?

Methodological Answer:

Dose-Response Assays : Perform IC50/EC50 determinations across multiple cell lines to account for variability .

Target Engagement Studies : Use radiolabeled analogs (e.g., 18F or 11C isotopes) for positron emission tomography (PET) to validate target binding in vivo .

Computational Modeling : Compare docking scores (e.g., AutoDock Vina) with structural analogs to assess binding mode consistency .

Advanced: What methodologies optimize ester hydrolysis to carboxylic acid derivatives?

Methodological Answer:

Basic Hydrolysis : Treat with LiOH in THF/ethanol/water (3:1 ratio) at room temperature for 3 hours, achieving >90% conversion .

Acid Workup : Adjust pH to 5–6 with HCl to precipitate the carboxylic acid, followed by extraction and lyophilization .

Monitoring : Track reaction progress via TLC (Rf shift) or LCMS (m/z decrease by 46 Da from ester to acid) .

Advanced: How can researchers address low yields in cross-coupling reactions?

Methodological Answer:

Precursor Screening : Test halogenated derivatives (Br vs. I) for reactivity differences .

Catalyst Optimization : Compare Pd(PPh3)4 vs. Pd2(dba)3 with ligands like XPhos to enhance turnover .

Flow Reactor Parameters : Increase residence time (e.g., 10–30 minutes) and temperature (e.g., 60–80°C) to improve conversion .

Advanced: What strategies differentiate this compound’s bioactivity from structural analogs?

Methodological Answer:

SAR Studies : Synthesize analogs with varied substituents (e.g., cyclohexyl, trifluoromethyl) and compare IC50 values .

Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation rates vs. analogs .

Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify unique binding interactions .

Advanced: How can computational tools predict reactivity or regioselectivity?

Methodological Answer:

DFT Calculations : Model transition states (e.g., Gaussian 16) to predict vinyl group addition sites .

Machine Learning : Train models on imidazo[1,2-b]pyridazine reaction datasets to forecast optimal conditions .

Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.